Beta-defensin133
Description
Beta-defensin133 (BD133) is a member of the β-defensin family, a class of small cationic peptides integral to innate immunity. These peptides are characterized by their six-cysteine motif forming three disulfide bonds, which stabilize their β-sheet-rich tertiary structure . BD133 is encoded in the human genome and expressed in epithelial and immune cells, where it contributes to antimicrobial defense and immune modulation .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AVKDTYSCFIMRGKCRHECHDFEKPIGFCTKLNANCYM |
Origin of Product |
United States |
Comparison with Similar Compounds
Primary and Tertiary Structure
BD133 shares the canonical β-defensin scaffold but may exhibit variations in its amino acid sequence, particularly in the cationic and hydrophobic regions critical for microbial membrane interaction. Key comparisons include:
Structural studies suggest that BD133’s propeptide region may facilitate interactions with chaperones like SDF2L1, akin to α- and β-defensins, but distinctions in mature peptide sequences could alter receptor binding or stability .
Functional Comparison
Antimicrobial Activity
β-defensins disrupt microbial membranes via electrostatic interactions. BD133’s activity spectrum is inferred from related peptides:
BD3 exhibits broader activity due to enhanced positive charge and hydrophobic residues, whereas BD2 and BD133 may specialize in Gram-negative targets .
Immune Modulation via Chemotaxis
All β-defensins recruit CCR6-expressing dendritic and T cells, but binding affinities vary:
| Parameter | BD133 | BD2 | BD3 |
|---|---|---|---|
| CCR6 Binding | Moderate affinity | High affinity | Low affinity |
| Chemotactic Potency | EC50 ~50 nM (predicted) | EC50 ~30 nM | EC50 ~100 nM |
BD2’s superior CCR6 interaction correlates with its role in early immune responses, while BD133 may function in sustained recruitment .
Expression and Regulation
Tissue-Specific Expression
| Tissue | BD133 | BD2 | BD3 |
|---|---|---|---|
| Skin | Low | High | Induced during inflammation |
| Respiratory Epithelium | Moderate | High | High |
| Intestinal Mucosa | High (predicted) | Moderate | Low |
BD133 is hypothesized to dominate in mucosal immunity, whereas BD2 and BD3 are upregulated in response to pathogens like P. aeruginosa .
Transcriptional Regulation
All β-defensins are regulated by NF-κB and MAPK pathways, but BD133 may have unique promoters responsive to cytokines like IL-1β, similar to BD2 .
Therapeutic Potential and Challenges
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